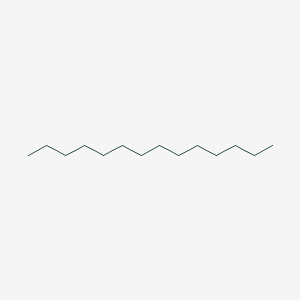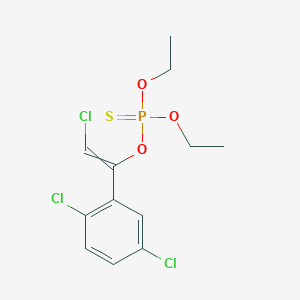
Akton
描述
Akton is a proprietary viscoelastic polymer developed by Action Products, Inc. It is known for its unique shock-absorbing and pressure-relieving properties. This compound is widely used in medical and non-medical industries for its ability to distribute weight evenly and minimize pressure points, thereby reducing the risk of pressure injuries .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Akton involves the polymerization of specific monomers under controlled conditions to achieve the desired viscoelastic properties. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the polymerization process involves the use of catalysts and specific temperature and pressure conditions to ensure the formation of a stable polymer network .
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where the monomers are polymerized in a controlled environment. The process involves mixing the monomers with catalysts and other additives, followed by polymerization under specific conditions. The resulting polymer is then processed into various forms, such as sheets, pads, and other products, depending on the intended application .
化学反应分析
Types of Reactions
Akton primarily undergoes physical rather than chemical reactions due to its stable polymeric structure. it can participate in some chemical reactions under specific conditions:
Oxidation: this compound can undergo oxidation reactions when exposed to strong oxidizing agents, leading to the formation of oxidized polymer chains.
Reduction: Reduction reactions are less common but can occur in the presence of strong reducing agents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Strong reducing agents like lithium aluminum hydride.
Substitution: Various reagents depending on the desired functional group to be introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized polymer chains, while substitution reactions can introduce new functional groups onto the polymer .
科学研究应用
Akton has a wide range of scientific research applications:
Chemistry: Used as a model compound to study viscoelastic properties and polymer behavior under different conditions.
Biology: Employed in the development of biomedical devices and implants due to its biocompatibility and ability to distribute pressure evenly.
Medicine: Widely used in medical devices such as wheelchair cushions, bed pads, and surgical positioners to prevent pressure sores and improve patient comfort.
作用机制
The mechanism by which Akton exerts its effects is primarily physical rather than chemical. Its viscoelastic properties allow it to absorb and distribute pressure evenly, reducing the risk of pressure injuries. The polymer’s unique structure provides a tissue-equivalent feel, making it suitable for use in medical applications where comfort and pressure distribution are critical .
相似化合物的比较
Similar Compounds
Silicone Gel: Similar in terms of shock absorption and pressure distribution but differs in its chemical composition and mechanical properties.
Polyurethane Foam: Also used for pressure relief but has different viscoelastic properties and durability.
Memory Foam: Known for its pressure-relieving properties but differs in its response to pressure and temperature.
Uniqueness of Akton
This compound stands out due to its unique combination of viscoelastic properties, biocompatibility, and durability. Unlike other materials, it does not leak, flow, or bottom out if punctured, making it highly reliable for medical and industrial applications .
属性
IUPAC Name |
[2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3O3PS/c1-3-16-19(20,17-4-2)18-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKIOHMRUZJYQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034775 | |
| Record name | Akton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1757-18-2 | |
| Record name | Akton | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1757-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Akton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1757-18-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AKTON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BRD860889 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Akton and what is its primary use?
A1: this compound, chemically known as O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate, is an organophosphate insecticide. [, , , , ] It has been studied for its effectiveness in controlling various pests, including sod webworms in turfgrass and rhodesgrass scale. [, ]
Q2: How effective is this compound in controlling rhodesgrass scale?
A2: this compound has shown excellent control of rhodesgrass scale in Sunturf bermudagrass. [] This effectiveness is likely due to its ability to penetrate the waxy coating of the nymphal and adult stages of the pest. []
Q3: Are there any other pests that this compound is effective against?
A3: Besides rhodesgrass scale, this compound has demonstrated effectiveness against sod webworms (Herpetogramma and Crambus spp.) in Florida turfgrass. [] It provided control for a longer duration compared to other insecticides tested. [] this compound has also been studied for control of the southern chinch bug (Blissus insularis) in St. Augustinegrass. []
Q4: What is the mechanism of action of organophosphate insecticides like this compound?
A4: While the provided abstracts do not specifically detail this compound's mechanism of action, organophosphate insecticides typically work by inhibiting acetylcholinesterase, an enzyme crucial for nerve function in insects. [Not directly stated in abstracts, but this is the general mechanism of organophosphates]. This inhibition leads to the accumulation of acetylcholine, causing nerve overstimulation and ultimately death of the insect.
Q5: Has this compound been studied for its effects on fish?
A5: Yes, a study found that bluegill fingerlings exposed to acutely toxic levels of this compound developed vertebral damage, including hemorrhaging and fractures. [] This effect was observed at concentrations both above and below the LC50 for the chemical. []
Q6: Is this compound persistent in the environment?
A6: One abstract mentions a study on the "Persistence of the insecticide, this compound, in soil". [] While the details of the study are not provided, this suggests that the environmental fate and persistence of this compound have been a subject of research.
Q7: Are there any alternative materials or approaches to pest control that have been studied in conjunction with this compound?
A7: Yes, in a study on sod webworm control, formulations of Bacillus thuringiensis were also evaluated alongside this compound. [] This indicates an interest in exploring alternative, potentially less environmentally persistent, pest control methods.
Q8: Has the use of this compound in vibration-dampening gloves been explored?
A9: A research study investigated the vibration-dampening properties of various materials, including "this compound," for use in gloves designed to reduce hand-transmitted vibrations. [] The specific type of "this compound" used in this context is not detailed, but the research suggests its potential application in material science and personal protective equipment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


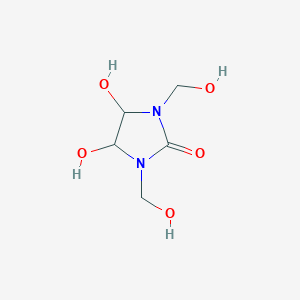
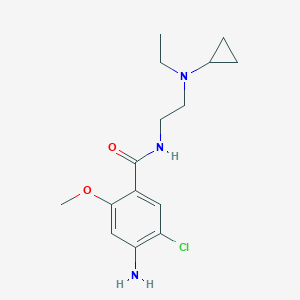
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
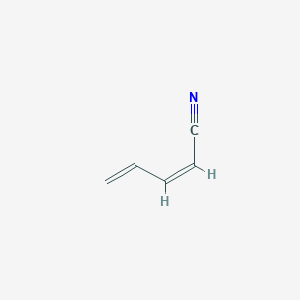
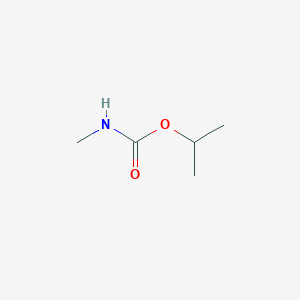
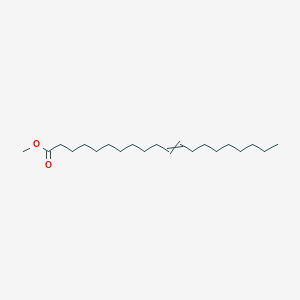
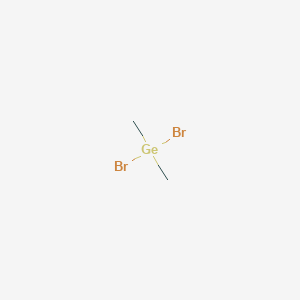
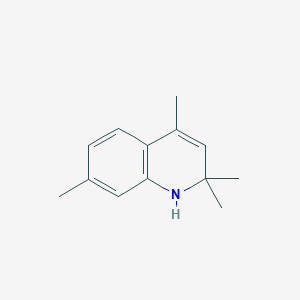
![11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B157285.png)
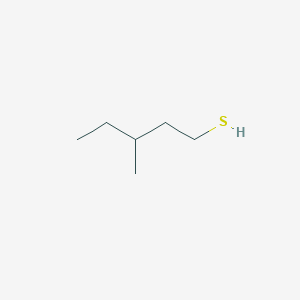
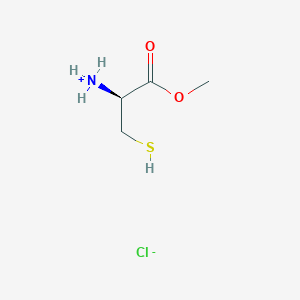

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)
